High-Resolution Structural Validation as a Privileged Fragment Scaffold
N-phenylpyrrolidine-1-carboxamide is not merely a theoretical scaffold; it is a ligand with experimentally solved, high-resolution co-crystal structures in the Protein Data Bank (PDB). This provides atomic-level information on its binding mode, a critical differentiator from the vast majority of in-class analogs that lack this data. Specifically, the compound is the bound ligand in the PDB entry 7GP4, a crystal structure of the Enterovirus D68 3C Protease [1]. The structure was solved at a resolution of 1.51 Å, providing a high-confidence model of the fragment's interactions [2]. This data directly supports its use as a validated starting point for fragment growth or linking campaigns.
| Evidence Dimension | Availability of high-resolution (≤ 2.0 Å) co-crystal structure in the PDB |
|---|---|
| Target Compound Data | Structure available (PDB 7GP4 at 1.51 Å resolution) |
| Comparator Or Baseline | Closely related analogs (e.g., N-methyl or N-benzyl pyrrolidine-1-carboxamides) |
| Quantified Difference | Confirmed co-crystal structure vs. no public co-crystal structure found |
| Conditions | Crystal Structure of Enterovirus D68 3C Protease |
Why This Matters
Procurement of this specific compound provides access to a structurally validated chemical tool, de-risking structure-based design projects compared to purchasing unvalidated, structurally similar alternatives.
- [1] PDB. (2023). 7GP4: PanDDA analysis group deposition -- Crystal Structure of Enterovirus D68 3C Protease in complex with Z44585777. View Source
- [2] ZhangGroup BioLiP2. (n.d.). Structure of PDB 7gp4 Chain B Binding Site BS01. View Source
